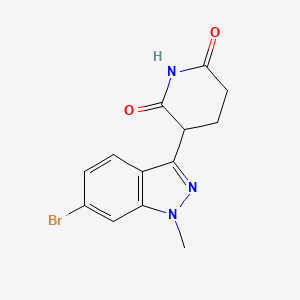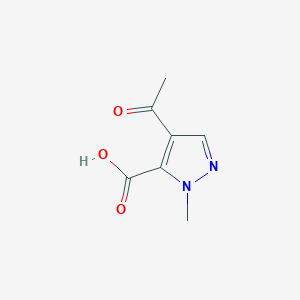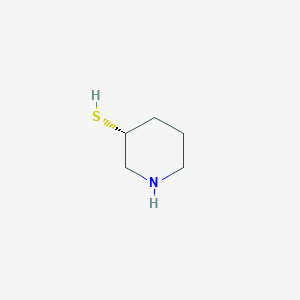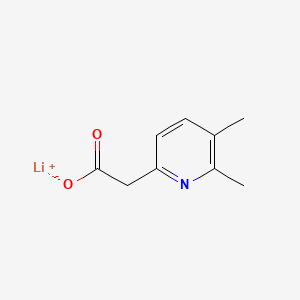
3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is a complex organic compound that features a unique combination of indazole and piperidine-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole ring, followed by the introduction of the bromine and methyl groups. The final step involves the formation of the piperidine-2,6-dione ring.
Indazole Ring Formation: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Bromination and Methylation:
Piperidine-2,6-dione Formation: The piperidine-2,6-dione ring can be formed through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the indazole or piperidine-dione rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) for bromination and methyl iodide (CH3I) for methylation are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions, particularly those involving indazole derivatives.
Medicine: The compound has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity, enhancing its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(6-amino-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione: This compound features an amino group instead of a bromine atom, which can alter its chemical and biological properties.
3-(6-chloro-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione: The presence of a chlorine atom instead of bromine can affect the compound’s reactivity and interactions.
3-(6-fluoro-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione: The fluorine atom can enhance the compound’s stability and bioavailability.
Uniqueness
3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C13H12BrN3O2 |
|---|---|
Molecular Weight |
322.16 g/mol |
IUPAC Name |
3-(6-bromo-1-methylindazol-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12BrN3O2/c1-17-10-6-7(14)2-3-8(10)12(16-17)9-4-5-11(18)15-13(9)19/h2-3,6,9H,4-5H2,1H3,(H,15,18,19) |
InChI Key |
NBXIRNMCZLJLIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene](/img/structure/B13467788.png)
![Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13467798.png)
![tert-butyl N-{[1-(aminomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13467799.png)

![rac-(3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B13467809.png)
![1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13467812.png)


![1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid](/img/structure/B13467823.png)


![Methyl 2-[1-(2-phenylethyl)azetidin-3-yl]acetate](/img/structure/B13467845.png)


